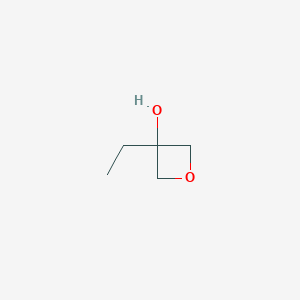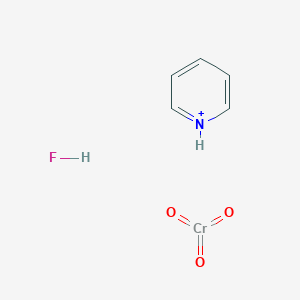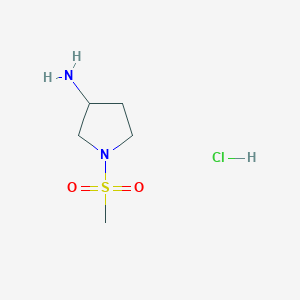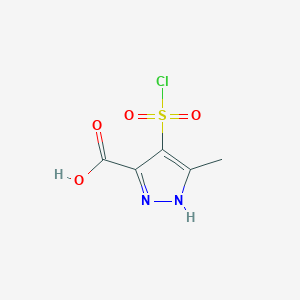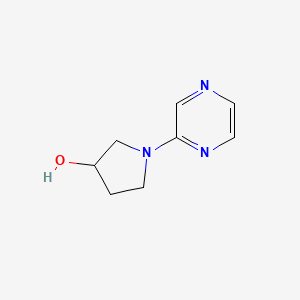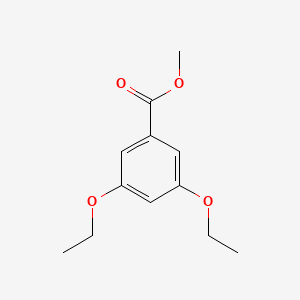
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate (TF-PTZC) is a small molecule that has been used in a variety of scientific research applications. It is a common reagent in organic synthesis and has been used in the production of many pharmaceuticals and other compounds. TF-PTZC is a versatile molecule that has been used in a variety of biochemical and physiological studies, and has a wide range of potential applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoroethyl group is known to enhance the pharmacokinetic properties of pharmaceuticals . It could be involved in the development of new medications, particularly those targeting neurological disorders such as migraines, due to its structural similarity to known pharmacophores.
Agriculture
The compound’s role in agriculture could be significant, particularly in the synthesis of novel pesticides or herbicides. Its structural framework, which includes a triazine moiety, is commonly found in agrochemicals. This suggests potential applications in developing crop protection agents that are more effective and environmentally friendly .
Material Science
In material science, 2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate could be used as a precursor for advanced materials. For instance, its incorporation into polymers could result in materials with unique properties such as enhanced durability or chemical resistance, which are valuable in various industrial applications .
Environmental Science
Environmental science applications may include the use of this compound in the analysis and breakdown of pollutants. Its chemical structure could be tailored to act as a catalyst in the degradation of harmful environmental contaminants, aiding in the purification of water and soil .
Biochemistry
In biochemistry, the compound could be utilized in enzyme inhibition studies due to its potential to interact with biological macromolecules. This interaction could provide insights into the design of inhibitors that can regulate enzymatic activity, which is crucial in understanding disease mechanisms and developing treatments .
Pharmacology
Pharmacologically, the compound might be investigated for its drug delivery capabilities. The trifluoroethyl group can improve the lipophilicity of a molecule, potentially enhancing its ability to cross biological barriers and reach target sites within the body more effectively .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)7-21-11(20)18-10-17-9(6-16-19-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXLWBHMNIUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
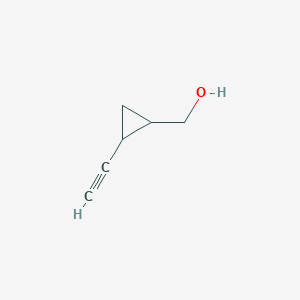
![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)
![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)
